molecular formula C5H6BrClN2 B585052 4-bromo-1-(2-chloroethyl)-1H-pyrazole CAS No. 663941-72-8

4-bromo-1-(2-chloroethyl)-1H-pyrazole

Cat. No.: B585052
CAS No.: 663941-72-8
M. Wt: 209.471
InChI Key: NOFUQFJPUMIBER-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its biological activities. Research has shown that pyrazole derivatives can have:

  • Antimicrobial Properties : Several studies indicate that compounds containing the pyrazole moiety possess significant antimicrobial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Compounds similar to 4-bromo-1-(2-chloroethyl)-1H-pyrazole have been evaluated for their ability to inhibit inflammatory pathways .
  • Enzyme Inhibitors : Research indicates that certain pyrazole derivatives can act as inhibitors of enzymes such as liver alcohol dehydrogenase, which is relevant in treating alcohol-related disorders .

Agricultural Applications

In agricultural chemistry, this compound is being explored for its potential use as a pesticide or herbicide. The compound's structure allows it to interact with biological systems in pests, potentially leading to effective pest control strategies.

Material Science

The unique properties of pyrazoles enable their use in creating new materials with specific functionalities. For example:

  • Polymer Chemistry : Pyrazole derivatives can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific chemical functionalities.
  • Coatings : The compound may also be used in developing coatings that require specific chemical resistance or durability.

Data Tables

Application AreaSpecific ApplicationsNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli and S. aureus
Anti-inflammatory drugsPotential NSAID candidate
Enzyme inhibitorsInhibits liver alcohol dehydrogenase
Agricultural SciencePesticides and herbicidesEffective pest control agents under development
Material SciencePolymer additivesEnhances mechanical properties of polymers
Protective coatingsProvides chemical resistance

Case Study 1: Antimicrobial Activity

A study conducted by Ragavan et al. synthesized novel pyrazole derivatives and tested their antimicrobial efficacy against various strains. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antibacterial activity.

Case Study 2: Anti-inflammatory Properties

Research highlighted the anti-inflammatory potential of pyrazole derivatives similar to this compound, showing significant inhibition of inflammatory markers in vitro.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity patterns and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C5H6BrClN2
  • Molecular Weight : 207.47 g/mol

Synthesis

The synthesis of this compound typically involves the halogenation of pyrazole derivatives followed by alkylation. The general synthetic route can be summarized as follows:

  • Preparation of Pyrazole : Start with the appropriate pyrazole precursor.
  • Bromination : Introduce bromine at the 4-position using brominating agents.
  • Chloroethylation : React with chloroethyl compounds to form the final product.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Several studies have highlighted the following mechanisms:

  • Inhibition of Tumor Growth : Compounds containing a pyrazole moiety have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Pyrazole derivatives are known for their antibacterial and antifungal activities. Studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been reported, indicating the potency of these compounds in inhibiting bacterial growth.

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInhibition of growth in multiple cancer cell lines with IC50 values ranging from 5 µM to 20 µM.
AntimicrobialEffective against E. coli and S. aureus with MIC values ≤ 50 µg/mL.
Anti-inflammatoryExhibited significant reduction in carrageenan-induced edema in rat models, comparable to standard anti-inflammatory drugs.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Inhibition : The compound disrupts microtubule dynamics by binding to tubulin, which is critical for mitosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazoles may induce oxidative stress in cancer cells, leading to apoptosis .

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUQFJPUMIBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680208
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663941-72-8
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrazole (5 g, 34.02 mmol), 2-chloroethanol (2.7 mL, 40.82 mmol) and PPh3 (10.71 g, 40.82 mmol) and in THF (68 mL) at 0° C. was added DEAD (6.4 mL, 40.8 mmol). The mixture was allowed to warm-up to room temperature and stirred overnight. It was then concentrated under reduced pressure, the residue was treated with ether and the resultant suspension was filtered. The filtrate was collected and concentrated under reduced pressure to afford the title compound 75 which was used in the next step without further purification. MS (m/z): 209.0 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10.71 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromopyrazole (700 mg, 4.76 mmol, available from Aldrich), cesium carbonate (2328 mg, 7.14 mmol, available from Aldrich) and 1-bromo-2-chloroethane (0.592 ml, 7.14 mmol, available from Acros) were suspended in N,N-dimethylformamide (DMF) (14 ml) and heated to 60° C. under microwave conditions in an Emrys Optimiser for 1 hour. The mixture was partitioned between water (20 ml) and ethyl acetate (60 ml). The aqueous layer was run off and the organic washed (water ×3 (10 ml), brine (10 ml)), dried (magnesium sulfate) and evaporated to dryness to give the desired compound (868 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2328 mg
Type
reactant
Reaction Step Two
Quantity
0.592 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

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